molecular formula C14H19NO3S B4928129 2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide

2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4928129
M. Wt: 281.37 g/mol
InChI Key: KIPZBFYFBKGCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of MTFB is not fully understood. However, it has been proposed that MTFB exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. MTFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTFB has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTFB has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MTFB has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, MTFB has been reported to protect neurons from oxidative stress and reduce the severity of motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MTFB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various animal models. However, there are also some limitations to using MTFB in lab experiments. MTFB has low solubility in water, which can make it difficult to administer to animals. Additionally, the exact mechanism of action of MTFB is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for MTFB research. One area of interest is the development of more efficient synthesis methods for MTFB. Another area of interest is the investigation of the potential therapeutic applications of MTFB in human diseases. Additionally, further research is needed to fully understand the mechanism of action of MTFB and to identify potential side effects and limitations of its use in humans.
In conclusion, MTFB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. While there are some limitations to using MTFB in lab experiments, further research is needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

MTFB can be synthesized using various methods. One of the most commonly used methods involves the condensation reaction between 2-methoxy-4-nitrobenzoic acid and tetrahydro-2-furanmethanamine, followed by reduction with sodium borohydride and treatment with methylthiol chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MTFB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. MTFB has also been investigated for its potential as a neuroprotective agent and for the treatment of Parkinson's disease.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-17-13-8-11(19-2)5-6-12(13)14(16)15-9-10-4-3-7-18-10/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPZBFYFBKGCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(methylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

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